2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
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Description
2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
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Biological Activity
The compound 2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly as anti-inflammatory, antimicrobial, and anticancer agents. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H26N2OS. The structural features include a quinazolinone core substituted with a pentamethylphenyl group and a sulfanyl group. This unique structure contributes to its biological properties.
Antitumor Activity
Research has indicated that quinazolinone derivatives exhibit significant antitumor activity. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and induction of pro-apoptotic factors. The compound under discussion has demonstrated similar potential in preliminary studies.
Table 1: Antitumor Activity of Quinazolinone Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | HepG2 | 12 | Cell cycle arrest |
This compound | MCF-7 | TBD | TBD |
Anti-inflammatory Activity
Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been investigated. In vitro assays have shown that it can reduce prostaglandin E2 (PGE2) production, suggesting a potential role as a COX inhibitor.
Table 2: COX Inhibition Activity
Compound Name | COX Inhibition (%) at 20 µM |
---|---|
Celecoxib | 80.1 |
Compound C | 47.1 |
This compound | TBD |
Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives has been evaluated against various bacterial strains. The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest that it could serve as a lead for developing new antimicrobial agents.
Table 3: Antimicrobial Activity
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Pseudomonas aeruginosa | TBD |
Case Studies
Several studies have focused on the synthesis and evaluation of quinazolinone derivatives. For example:
- Study on Antitumor Effects : A study demonstrated that a series of quinazolinones showed significant cytotoxicity against MCF-7 cells through apoptosis induction mechanisms.
- Evaluation of Anti-inflammatory Properties : In another study focusing on COX inhibition, compounds similar to the one discussed were synthesized and evaluated for their ability to inhibit COX enzymes effectively.
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-16-17(2)19(4)23(20(5)18(16)3)15-30-26-27-24-14-10-9-13-22(24)25(29)28(26)21-11-7-6-8-12-21/h6-14H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENTVXYAHZHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.